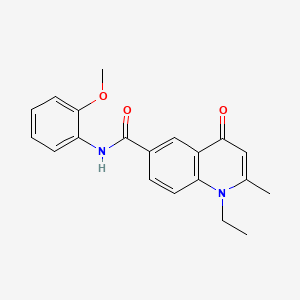![molecular formula C26H36ClN3O B6112076 2,6-di-tert-butyl-4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6112076.png)
2,6-di-tert-butyl-4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-di-tert-butyl-4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol, commonly referred to as DTBP, is a chemical compound that has gained significant attention in scientific research due to its diverse applications. DTBP is a phenolic antioxidant and is widely used as a stabilizer in various polymers, including plastics, elastomers, and adhesives. Moreover, DTBP has been found to possess potential therapeutic properties, making it a promising candidate for drug development.
Mecanismo De Acción
DTBP exerts its biological effects through multiple mechanisms, including free radical scavenging, metal chelation, and modulation of cellular signaling pathways. DTBP has been found to effectively scavenge free radicals, which are implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Furthermore, DTBP has been shown to chelate metal ions, preventing their involvement in oxidative stress and other cellular processes.
Biochemical and Physiological Effects:
DTBP has been shown to possess several biochemical and physiological effects. In vitro studies have demonstrated that DTBP can protect cells from oxidative stress and apoptosis, while in vivo studies have shown that DTBP can reduce inflammation and protect against neurodegeneration. Moreover, DTBP has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DTBP has several advantages for laboratory experiments, including its stability, solubility, and low toxicity. However, DTBP can also exhibit non-specific effects, making it challenging to interpret experimental results accurately. Moreover, DTBP can interfere with some assays, including those involving metal ions.
Direcciones Futuras
Several future directions for DTBP research include investigating its potential applications in drug development, exploring its mechanism of action, and identifying its therapeutic targets. Moreover, future studies should aim to optimize DTBP's properties, including its stability, solubility, and specificity. Additionally, further research is needed to determine the safety and efficacy of DTBP in human clinical trials.
Métodos De Síntesis
DTBP can be synthesized through various methods, including the reaction of 2,6-di-tert-butylphenol with 4-(4-chlorobenzyl)-1-piperazine and formaldehyde. The reaction produces DTBP as a yellow solid that can be further purified through recrystallization.
Aplicaciones Científicas De Investigación
DTBP has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, DTBP has been found to possess anti-inflammatory, anti-cancer, and neuroprotective properties. Moreover, DTBP has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
Propiedades
IUPAC Name |
2,6-ditert-butyl-4-[(E)-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36ClN3O/c1-25(2,3)22-15-20(16-23(24(22)31)26(4,5)6)17-28-30-13-11-29(12-14-30)18-19-7-9-21(27)10-8-19/h7-10,15-17,31H,11-14,18H2,1-6H3/b28-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOZLAGCWRPREW-OGLMXYFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-benzyl-4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-phenylacetamide](/img/structure/B6111997.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-fluorophenoxy)acetyl]piperazine](/img/structure/B6112002.png)

![5-{[4-(4-chlorophenoxy)-1-piperidinyl]carbonyl}-1-(2-pyridinylmethyl)-2-piperidinone](/img/structure/B6112016.png)
![1-[2-({2-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]benzyl}amino)ethyl]-2-pyrrolidinone](/img/structure/B6112023.png)
![4-bromo-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B6112028.png)
![4-{[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetyl}-1-(4-methylbenzyl)-2-piperazinone](/img/structure/B6112030.png)
![3-(1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)-1-propanol](/img/structure/B6112047.png)
![1-[4-(2-methoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride](/img/structure/B6112058.png)
![1-(2-chlorobenzyl)-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6112061.png)
![1-[2-methoxy-5-({methyl[(5-methyl-2-furyl)methyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6112066.png)
![N-(4-bromophenyl)-2-{[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B6112070.png)
![N-(2-fluorobenzyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6112079.png)
![2,2-dimethyl-N-{5-methyl-3-[(4-oxo-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)carbonyl]-2-thienyl}propanamide](/img/structure/B6112090.png)